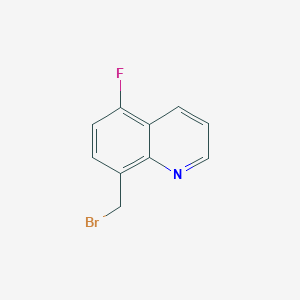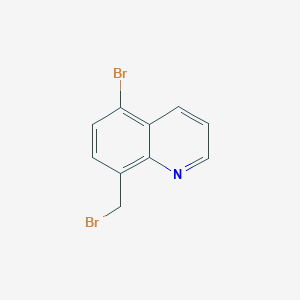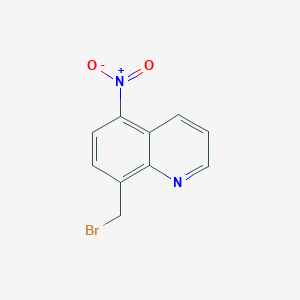![molecular formula C9H11N3O B1338867 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 90817-87-1](/img/structure/B1338867.png)
5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one" is a derivative within the pyridazinone class of compounds, which are known for their diverse pharmacological activities. Pyridazinones have been studied extensively due to their hypotensive and platelet aggregation inhibitory properties, as well as their potential as anti-inflammatory and antiulcer agents . These compounds are characterized by a pyridazinone core, which can be modified at various positions to yield derivatives with different biological activities.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone ring system followed by functionalization at various positions. For example, 7-amino and 7-acylamino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones have been synthesized as rigid congeners of hypotensive pyridazinones . Another approach described the synthesis of 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones through the reaction of alkynyl-chloropyridazinones with different amines . These methods highlight the versatility of synthetic strategies employed to obtain various pyridazinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been characterized using various spectroscopic techniques, including FT-IR, UV–vis, NMR, and X-ray crystallography . These studies provide detailed information on the geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the molecular structure and intermolecular interactions of a novel pyridazin-3(2H)-one derivative were investigated using Hirshfeld surface analysis .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate leads to products that undergo ring-cleavage reactions under certain conditions . Additionally, the functionalization of pyridazinone derivatives can be explored to create new scaffolds, as demonstrated in the synthesis of 7,8,9-trimethyl-1-phenyl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as their thermal stability and electronic absorption spectra, are crucial for understanding their behavior in biological systems. Thermal analysis has shown that some pyridazinone derivatives are stable up to their melting points . Computational studies using density functional theory (DFT) have provided insights into the electronic properties and molecular electrostatic potential surfaces, which are important for predicting the reactivity and interaction of these compounds with biological targets .
科学的研究の応用
Synthesis and Antimicrobial Activity
The compound has been a subject of research due to its potential antimicrobial properties. A study by Grozav et al. (2019) developed an effective method for the synthesis of 5-aroxy-2,6-dihydro-1Н-pyrrolo[3,4-d]pyridazine-1-ones, which includes 5,6,7-trimethyl derivatives, as promising objects for antimicrobial activity investigation. The synthesis approach involved the nucleophilic substitution of the chlorine atom in ethyl 4-formyl-5-chloro-1Н-pyrrole-3-carboxilates with an aroxyl fragment, followed by pyridazinoannelination, showing moderate antimicrobial activity and substantiating further in-depth studies in this area (Grozav et al., 2019).
Anticancer, Antimycobacterial, and CNS Screening
Another study by Malinka (2001) focused on the synthesis of pyrrolo[3,4-d]pyridazinones, including 5,6,7-trimethyl derivatives, and their preliminary screening for anticancer, antimycobacterial, and CNS-depressive activities. The study reported that two out of four new pyrrolo[3,4-d]pyridazinones displayed cystostatic activity, all eight compounds showed moderate activity against Mycobacterium tuberculosis, and two compounds were active as CNS-depressive agents (Malinka, 2001).
Anti-Inflammatory Activity without Acute Gastrotoxicity
Szandruk-Bender et al. (2021) explored novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone for anti-inflammatory activity without the acute gastrotoxicity associated with NSAIDs. The study highlighted the potential of these compounds, especially 6-butyl-3,5,7-trimethyl derivatives, as promising anti-inflammatory agents with a more favorable benefit-risk profile than indomethacin, suggesting an inhibition of inflammatory mediators release and inflammatory cell infiltration (Szandruk-Bender et al., 2021).
Chemiluminescent Properties
Algi et al. (2017) investigated chemiluminogens containing pyrrolo[3,4-d]pyridazine units, specifically highlighting 5,7-di(thien-2-yl) derivatives for their chemiluminescent properties. The study emphasized the potential applications of these compounds in chemiluminescence, with their glow intensity being significantly increased by catalysts such as Fe3+ ions, highlighting their utility in biochemical assays and diagnostics (Algi et al., 2017).
特性
IUPAC Name |
5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMCEAGPNVSJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=O)C2=C(N1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532480 |
Source


|
| Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90817-87-1 |
Source


|
| Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


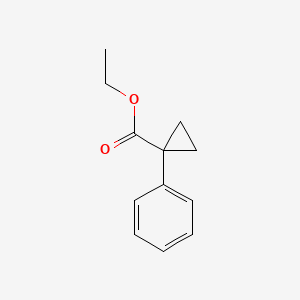
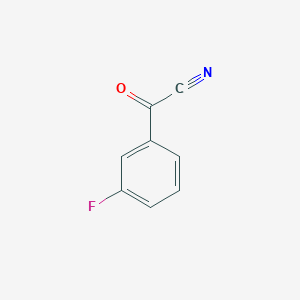

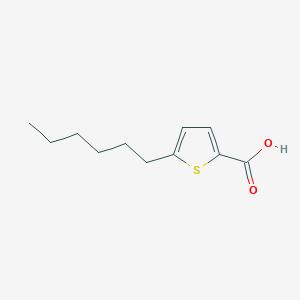




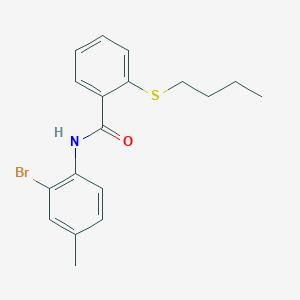
![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)
